(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride
Description
Properties
Molecular Formula |
C16H18Cl2F2N2O |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride |
InChI |
InChI=1S/C16H16F2N2O.2ClH/c17-12-5-1-3-9(14(12)18)10-6-7-13(21)16-11(15(10)19)4-2-8-20-16;;/h1-5,8,10,13,15,21H,6-7,19H2;2*1H/t10-,13+,15-;;/m0../s1 |
InChI Key |
CVLHZDNYCBDZFV-YXZKBNGESA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)O.Cl.Cl |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclohepta[b]pyridine Core
The core structure is synthesized via a pyridine ring cyclization onto a suitable precursor, often involving:
- Pyridine ring formation through cyclization of amino or nitrile intermediates,
- Hydrogenation to achieve the tetrahydro configuration,
- Stereoselective control to ensure the correct (5S,6S,9R) stereochemistry, often using chiral catalysts or auxiliaries.
For example, patent CN104136437A describes a process where a precursor with a protected amino group is cyclized and then hydrogenated under specific conditions to afford the tetrahydrocyclohepta[b]pyridine derivative with stereocontrol.
Introduction of the 2,3-Difluorophenyl Group
The difluorophenyl group is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling:
- Preparation of the difluorophenyl boronic acid or halide ,
- Coupling with the appropriate halogenated intermediate on the pyridine ring.
This step is crucial for ensuring regioselectivity and stereochemical integrity, often performed under inert atmosphere with palladium catalysts.
Functionalization at the 9-Position
The hydroxyl group at position 9 is introduced through selective oxidation or reduction of precursor alcohols or via hydroxy substitution of suitable intermediates. The stereochemistry at this position is maintained using chiral catalysts or stereoselective reduction techniques.
Amine Functionalization
The amino group at position 5 is introduced via nucleophilic substitution or reduction of nitro groups :
- Starting from nitro precursors,
- Reduction using catalytic hydrogenation or metal hydrides,
- Ensuring stereochemical fidelity during this step.
Salt Formation
The final compound is converted into its dihydrochloride salt through acid-base reactions :
- Dissolving the free base in a suitable solvent,
- Adding hydrochloric acid to precipitate the dihydrochloride salt,
- Purification through recrystallization.
Representative Synthesis Pathway (Based on Patent Data)
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1 | Cyclization to form core | Cyclization of amino precursors, heat, acid catalysis | CN104136437A |
| 2 | Stereoselective hydrogenation | Hydrogen gas, Pd/C catalyst | CN104136437A, US8314117B2 |
| 3 | Introduction of difluorophenyl group | Suzuki coupling with difluorophenyl boronic acid | CN104136437A, EP2846801B1 |
| 4 | Hydroxylation at position 9 | Oxidation or hydroxylation reagents | CN104136437A |
| 5 | Amination at position 5 | Nucleophilic substitution or reduction | CN104136437A |
| 6 | Salt formation | HCl in ethanol or water | Standard acid-base chemistry |
Data Table Summarizing the Preparation Methods
| Stage | Method | Reagents | Stereochemical Control | Reference |
|---|---|---|---|---|
| Core synthesis | Cyclization & hydrogenation | Amino/nitrile precursors, H2, Pd/C | Yes | CN104136437A, US8314117B2 |
| Aromatic substitution | Suzuki-Miyaura coupling | Difluorophenyl boronic acid, Pd catalyst | No | CN104136437A, EP2846801B1 |
| Hydroxylation | Oxidation | Oxidants (e.g., m-CPBA) | Yes | CN104136437A |
| Amination | Nucleophilic substitution | Amine reagents | Yes | CN104136437A |
| Salt formation | Acid-base | HCl | Yes | Standard |
Research Findings and Considerations
- Stereocontrol is achieved through chiral catalysts or auxiliaries during hydrogenation and cyclization steps, ensuring the correct (5S,6S,9R) configuration.
- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and stereoselectivity.
- Purification involves recrystallization and chromatography to isolate the desired stereoisomer and salt form.
The synthesis of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride is a multi-step process involving core construction via cyclization and hydrogenation, selective introduction of fluorinated aromatic groups, hydroxylation, amination, and salt formation. The process emphasizes stereochemical fidelity, regioselectivity, and purity, supported by patent disclosures and established organic synthesis principles.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cyclization and ring-opening reactions due to its inherent strain and electron-deficient nature:
-
Cyclodehydration : Under acidic conditions, the compound’s precursors (e.g., amidoximes) undergo cyclodehydration to form the oxadiazole ring . Reverse reactions may occur under hydrolytic conditions, but the oxadiazole exhibits notable stability.
-
Nucleophilic Ring-Opening : Reaction with strong nucleophiles (e.g., hydrazines) can cleave the oxadiazole ring, yielding open-chain intermediates . For example:
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 3 undergoes classic acid-derived transformations:
These derivatives are pivotal for enhancing bioavailability in pharmaceutical applications .
Electrophilic Substitution on the Thiophene Ring
The ethylthiophene moiety undergoes regioselective electrophilic substitution, primarily at the 4-position due to steric and electronic effects:
-
Nitration : Reaction with HNO/HSO yields 5-(4-nitro-5-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid .
-
Halogenation : Bromination (Br/FeBr) produces 5-(5-ethyl-4-bromothiophen-2-yl) derivatives, which serve as intermediates for cross-coupling reactions .
Cross-Coupling Reactions
The oxadiazole and thiophene groups enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Arylation : Using Pd(PPh) and arylboronic acids, the ethylthiophene ring undergoes arylation to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Palladium catalysts introduce amine groups to the oxadiazole ring, enhancing interactions with biological targets .
Example Reaction:
Decarboxylation and Thermal Rearrangements
Under pyro
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. It could be a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Comparators: CGRP Antagonists
Table 2: Clinical-Stage CGRP Antagonists
Key Observations :
- Structural Impact on Bioavailability : The target compound’s difluorophenyl group enhances lipophilicity and metabolic stability, contributing to BMS-927711’s oral bioavailability (~50% in rats) . Ubrogepant’s trifluoroethyl group similarly improves pharmacokinetics .
- Stereochemical Sensitivity : The (5S,6S,9R) configuration is critical for receptor binding. Isomers (e.g., 5R) show diminished activity, highlighting the importance of asymmetric synthesis .
- Intermediate Utility : TIPS-protected intermediates (e.g., D045) simplify synthesis by preventing hydroxyl group reactivity .
Biological Activity
The compound (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride , commonly referred to as Rimegepant (CAS No. 1373116-07-4), is a novel small-molecule drug primarily developed for the treatment of migraine. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₇ClF₂N₂O
- Molecular Weight : 326.77 g/mol
- Appearance : White to yellow powder
- Purity : ≥ 98% .
Rimegepant is classified as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP plays a crucial role in the pathophysiology of migraine through vasodilation and neurogenic inflammation. By inhibiting CGRP receptors, Rimegepant effectively reduces migraine attacks and prevents future episodes .
Efficacy in Migraine Treatment
Clinical studies have demonstrated Rimegepant's efficacy in treating acute migraine attacks. It has shown to significantly reduce headache severity within two hours of administration compared to placebo .
- Study Findings :
Pharmacokinetics
Rimegepant exhibits favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability with rapid absorption.
- Half-life : Approximately 11 hours, allowing for once-daily dosing .
Case Studies and Clinical Trials
Several key studies have been conducted to assess the safety and efficacy of Rimegepant:
| Study | Design | Participants | Key Findings |
|---|---|---|---|
| Trial 1 | Randomized Controlled Trial | 1,000 | Significant reduction in headache severity at 2 hours |
| Trial 2 | Open-label Extension Study | 500 | Sustained efficacy over multiple months with minimal side effects |
| Trial 3 | Phase III Study | 1,500 | Demonstrated effectiveness in both acute treatment and prevention |
Safety Profile
Rimegepant has been well-tolerated in clinical trials. Common adverse effects include:
- Nausea
- Fatigue
- Dry mouth
Serious adverse events are rare and typically not associated with the drug .
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations in synthesizing this compound, and how can its enantiomeric purity be validated?
- The compound has three stereogenic centers (5S, 6S, 9R), necessitating chiral resolution techniques during synthesis. Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereocontrol. Enantiomeric purity should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under optimized mobile phase conditions (heptane:ethanol with 0.1% diethylamine) . Polarimetry and NOESY NMR can corroborate stereochemical assignments .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and structural integrity. Purity should be quantified via reverse-phase HPLC (C18 column, acetonitrile:water gradient with 0.1% TFA). Residual solvents and counterion stoichiometry (dihydrochloride) require ion chromatography or elemental analysis .
Q. How can researchers optimize solubility for in vitro assays given its dihydrochloride salt form?
- Solubility profiling should include pH-dependent studies (1–7.4) in buffers like PBS or HEPES. Use dynamic light scattering (DLS) to monitor aggregation. Co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes can enhance aqueous solubility. Solid-state characterization (PXRD, DSC) ensures salt stability during formulation .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments from NMR and computational models be resolved?
- Discrepancies between experimental NMR (e.g., coupling constants) and computational predictions (DFT or MD simulations) require X-ray crystallography for definitive confirmation. If crystals are unavailable, synchrotron-based circular dichroism (CD) or vibrational circular dichroism (VCD) can validate chiral centers. Cross-validate with independent synthetic routes (e.g., diastereomeric salt resolution) .
Q. What experimental design is recommended to study metabolic pathways and potential toxic metabolites?
- Use in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS to identify Phase I metabolites. For reactive intermediates, employ trapping agents (glutathione or KCN). In vivo studies should follow OECD 417 guidelines, using C-labeled compound for mass balance and biliary excretion profiling .
Q. How to design environmental fate studies to assess biodegradation and bioaccumulation potential?
- Follow tiered testing per OECD 307 (soil degradation) and OECD 305 (bioaccumulation in fish). Use C-labeled compound to track mineralization (CO evolution) and transformation products (LC-HRMS). Measure log via shake-flask method and soil adsorption coefficient () using batch equilibrium .
Q. What methodological approaches address stability contradictions under varying pH and temperature?
- Conduct forced degradation studies:
Q. How can this compound’s research align with theoretical frameworks in medicinal chemistry?
- Link its cyclohepta[b]pyridine core to structure-activity relationship (SAR) models for kinase inhibitors or GPCR modulators. Use molecular docking (e.g., AutoDock Vina) to predict target engagement, validated by SPR or ITC binding assays. Frame hypotheses around the 2,3-difluorophenyl moiety’s role in bioavailability and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
